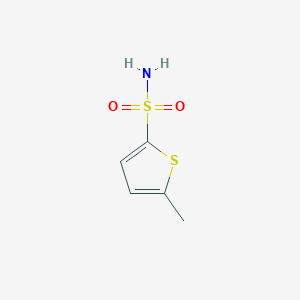

5-Methylthiophene-2-sulfonamide

Overview

Description

5-Methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H7NO2S21. It has a molecular weight of 177.251.

Synthesis Analysis

The synthesis of thiophene derivatives, which includes 5-Methylthiophene-2-sulfonamide, has been a topic of interest in recent years2. One method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives2.

Molecular Structure Analysis

The molecular structure of 5-Methylthiophene-2-sulfonamide has been studied using various computational methods3. The compound exhibits many interesting properties due to its thiophene ring system3.

Chemical Reactions Analysis

The chemical reactions involving 5-Methylthiophene-2-sulfonamide are not well-documented. However, thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors2.Physical And Chemical Properties Analysis

5-Methylthiophene-2-sulfonamide is a solid at room temperature and should be stored in a refrigerated environment1. It has a purity of 95%1.

Scientific Research Applications

Voltammetric Detection Applications

- The use of poly(3-methylthiophene) electrodes for the voltammetric detection of sulfonamide compounds highlights the potential of thiophene-based materials in analytical chemistry. Such electrodes have been utilized for the sensitive detection of sulfonamides in mixtures, suggesting applications in veterinary medicine and other fields (Msagati & Ngila, 2002).

Synthesis and Biological Activity

- A study on the facile synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction demonstrated the potential of these compounds as urease inhibitors and antibacterial agents. This research underscores the importance of thiophene sulfonamides in medicinal chemistry and their potential for developing new therapeutics (Noreen et al., 2017).

Antiproliferative Agents

- The synthesis of thiophene-2-sulfonamide derivatives has shown promising results in in-vitro antiproliferative activity against various cancer cell lines. These findings contribute to the development of new anticancer agents, highlighting the therapeutic potential of thiophene sulfonamides (Pawar et al., 2018).

Environmental Applications

- Research into the oxidative desulfurization of synthetic diesel using vanadium oxide-based catalysts indicates the role of thiophene derivatives in environmental remediation. This work explores the reactivity of thiophenic sulfur compounds and their removal from diesel fuels, contributing to cleaner energy production (Caero et al., 2005).

Dyeing Polyester Fabrics

- The development of sulfonamido-hydroxythiophene dyes for polyester fabrics, with demonstrated antibacterial properties, opens new avenues in the textile industry. This research combines material science and bioactivity, offering insights into the creation of functionalized fabrics (Hossan, 2020).

Safety And Hazards

The safety data sheet for 5-Methylthiophene-2-sulfonamide indicates that it may cause skin and eye irritation, as well as respiratory irritation5. It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants5.

Future Directions

Thiophene-based analogs, including 5-Methylthiophene-2-sulfonamide, have been the focus of many scientists due to their potential as biologically active compounds2. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects2. Future research will likely continue to explore the synthesis and applications of these compounds2.

properties

IUPAC Name |

5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFRWYJBGDRVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344986 | |

| Record name | 5-Methylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophene-2-sulfonamide | |

CAS RN |

53595-69-0 | |

| Record name | 5-Methyl-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

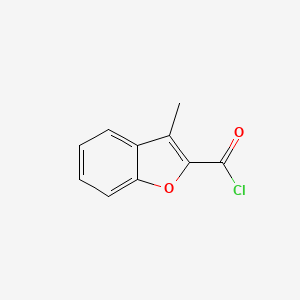

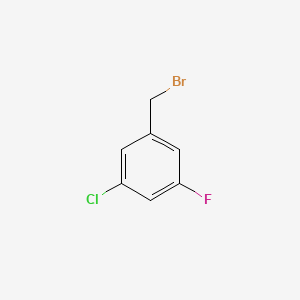

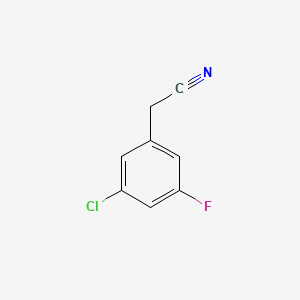

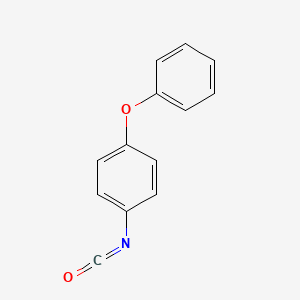

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

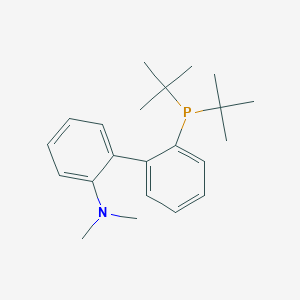

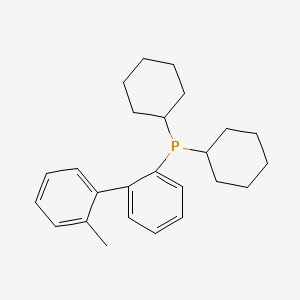

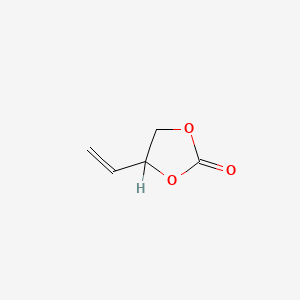

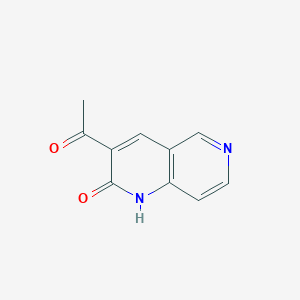

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.